2-Fluoro-5-nitrobenzotrifluoride

説明

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

The introduction of fluorine into aromatic systems imparts unique chemical, physical, and biological properties. numberanalytics.com Fluorine's high electronegativity can significantly influence the reactivity and stability of organic molecules. numberanalytics.com This has led to the widespread use of fluorinated aromatic compounds in numerous areas of contemporary research.

In medicinal chemistry, the presence of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. bohrium.comresearchgate.net This is because the carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. nih.gov Consequently, many successful pharmaceuticals, including anticancer agents, antibiotics, and central nervous system drugs, contain fluorinated aromatic moieties. numberanalytics.comnumberanalytics.comnih.gov

The agrochemical industry also heavily relies on fluorinated aromatics for the development of effective herbicides, insecticides, and fungicides. researchgate.netinnospk.com The fluorine atoms can increase the biological potency of these agents. innospk.com Furthermore, in materials science, these compounds are integral to creating advanced materials such as fluoropolymers, liquid crystals, and organic light-emitting diodes (OLEDs) with enhanced thermal stability and specific optical properties. numberanalytics.comresearchgate.net The growing demand for these specialized molecules continues to drive the development of new synthetic methods to introduce fluorine into aromatic structures efficiently. nih.govresearchgate.net

Overview of 2-Fluoro-5-nitrobenzotrifluoride within the Context of Electron-Withdrawing Substituents

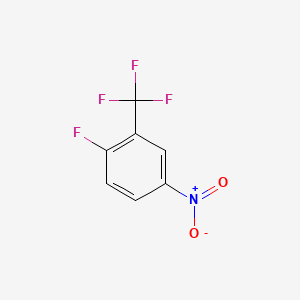

This compound, also known as 5-nitro-α,α,α,2-tetrafluorotoluene, is a liquid at room temperature. sigmaaldrich.comsigmaaldrich.com Its molecular structure consists of a benzene (B151609) ring substituted with three distinct groups: a fluorine atom, a nitro group (NO₂), and a trifluoromethyl group (CF₃). sigmaaldrich.comnist.gov

These substituents are potent electron-withdrawing groups (EWGs). libretexts.orglasalle.eduwikipedia.org The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), while the nitro group withdraws electron density through both inductive and resonance effects (-I, -M). lasalle.eduwikipedia.org This collective withdrawal of electron density significantly deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution. libretexts.orgstudymind.co.uk The deactivation is so pronounced that such reactions occur millions of times more slowly than on benzene itself. libretexts.org When substitution does occur, EWGs typically direct the incoming electrophile to the meta position relative to themselves. libretexts.orgwikipedia.org

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol |

| Appearance | Light yellow to amber clear liquid |

| CAS Number | 400-74-8 |

| Density | 1.522 g/mL at 25 °C |

| Boiling Point | 105-110 °C at 25 mmHg |

| Refractive Index | n20/D 1.465 |

| Flash Point | 92 °C (closed cup) |

Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.comtcichemicals.com

Research Trajectories and Interdisciplinary Relevance of this compound

The primary research application of this compound is as a chemical intermediate or building block in organic synthesis. innospk.com Its highly functionalized structure makes it a versatile starting material for constructing more complex molecules. For instance, it is used in the synthesis of [3-(4-nitro-2-trifluoromethylphenyl)aminophenyl]dihydroxyborane. sigmaaldrich.com The presence of the fluorine atom and the nitro group provides reactive sites for various chemical transformations. The fluorine atom, in particular, can be displaced through nucleophilic aromatic substitution (SₙAr) reactions, a common strategy in the synthesis of pharmaceuticals and other fine chemicals. sigmaaldrich.comresearchgate.net

Its interdisciplinary relevance is most prominent at the interface of chemistry and biology. nih.govacs.org As a fluorinated building block, it contributes to the synthesis of novel compounds for medicinal chemistry and agrochemical development. researchgate.netsigmaaldrich.com For example, it is a precursor in the synthesis of TAPI monomers, which have applications in materials science. guidechem.com The compound is also used to create intermediates for dyes. innospk.com The continued exploration of fluorinated compounds in drug discovery and materials science ensures the ongoing relevance of specialized intermediates like this compound. numberanalytics.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTHMWUMRGOJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193064 | |

| Record name | alpha,alpha,alpha-2-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-74-8 | |

| Record name | 2-Fluoro-5-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 400-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha,alpha,alpha-2-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-2-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoro-5-nitrobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLT47ACG6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2 Fluoro 5 Nitrobenzotrifluoride

Classical Synthetic Routes to 2-Fluoro-5-nitrobenzotrifluoride

The traditional synthesis of this compound has been approached through several key chemical transformations. These methods, while established, often involve harsh conditions and the formation of isomeric byproducts.

Nitration of Fluorinated Benzotrifluoride (B45747) Precursors

A primary and widely utilized method for synthesizing this compound is the nitration of a fluorinated benzotrifluoride precursor, specifically 2-fluorobenzotrifluoride. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.comresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction conditions, such as temperature and the molar ratio of the reagents, are critical to control the regioselectivity and minimize the formation of unwanted isomers. For instance, a method describes cooling m-fluorobenzotrifluoride to below 10°C and then adding a mixture of nitric acid and concentrated sulfuric acid, ensuring the temperature does not exceed 25°C during the addition. google.com After the addition, the reaction is allowed to proceed at room temperature for 2.5 hours. google.com

Research has shown that the nitration of 3-fluorobenzotrifluoride (B140190) can yield 5-fluoro-2-nitrobenzotrifluoride (B123530). google.comresearchgate.net One study reported that using a molar ratio of HNO₃/H₂SO₄/C₇H₄F₄ of 3.77/0.82/1 at 0°C resulted in a 96.4% yield of the desired product. researchgate.net

| Precursor | Reagents | Temperature | Molar Ratio (Reagents:Substrate) | Yield | Reference |

|---|---|---|---|---|---|

| m-Fluorobenzotrifluoride | Nitric Acid, Sulfuric Acid | < 25°C | 1.1-1.5:1 | Not specified | google.com |

| 3-Fluorobenzotrifluoride | Nitric Acid, Sulfuric Acid | 0°C | 3.77:0.82:1 (HNO₃:H₂SO₄:Substrate) | 96.4% | researchgate.net |

Halogen Exchange Reactions for Fluorine Introduction

Another classical approach involves halogen exchange reactions, where a different halogen atom on the aromatic ring is replaced by fluorine. This method is particularly useful when the corresponding chlorinated or brominated nitrobenzotrifluoride is more readily available. The Swarts reaction, which typically employs antimony fluorides, is a historical example of such a transformation, although modern variations utilize other fluoride (B91410) sources like potassium fluoride.

These reactions often require aprotic polar solvents and sometimes phase-transfer catalysts to enhance the reactivity of the fluoride salt. For example, the synthesis of 2-fluoro-5-nitrobenzaldehyde, a related compound, can be achieved from 2-chloro-5-nitrobenzaldehyde (B167295) using potassium fluoride in a pipeline reactor at high temperature and pressure. guidechem.com While not directly for this compound, this illustrates the principle of halogen exchange for introducing fluorine. A patent also describes a general process for aromatic nucleophilic fluorination, including halogen exchange, using a molten alkali metal acid fluoride composition. google.com

Fluorodenitration Reactions utilizing Specific Fluorinating Agents

Fluorodenitration is a process where a nitro group on an aromatic ring is displaced by a fluorine atom. This reaction is a powerful tool for the synthesis of fluoroaromatic compounds. The success of this reaction often depends on the activation of the nitro group by other electron-withdrawing groups on the ring and the choice of the fluorinating agent.

While specific examples for the direct fluorodenitration to produce this compound are less common in readily available literature, the general principle is established. A patent describes fluorodenitration as a nucleophilic replacement process where a fluoride group replaces a nitro group from a carbon atom of the aromatic nucleus. google.com This method can be advantageous as nitroaromatic compounds are often easily accessible through nitration reactions.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more efficient, safer, and environmentally benign synthetic methods. Continuous-flow synthesis has emerged as a key technology in this regard.

Continuous-Flow Synthesis Systems for Enhanced Efficiency and Safety

Continuous-flow reactors, particularly microreactors and millireactors, offer several advantages over traditional batch processes for nitration reactions, which are often highly exothermic and can pose safety risks on a large scale. researchgate.netacs.org The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer, leading to better temperature control, reduced formation of byproducts, and improved safety. researchgate.net

The synthesis of 5-fluoro-2-nitrobenzotrifluoride has been successfully demonstrated in a continuous-flow millireactor system by nitrating 3-fluorobenzotrifluoride with a mixed acid. researchgate.net This approach not only enhances safety but also allows for higher process efficiency. researchgate.net The use of flow chemistry can significantly minimize the formation of impurities like dinitrobenzene and nitrophenols, which can be a challenge in batch nitrations. acs.org The development of such continuous-flow systems is seen as beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration. researchgate.net

The efficiency of a continuous-flow synthesis is highly dependent on the optimization of various reaction parameters. Key parameters include residence time, temperature, flow rates, and molar ratios of the reactants. researchgate.net

In the continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride, the effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, residence time, and temperature on the reaction performance were studied to determine the optimal operational conditions. researchgate.net For example, in the nitration of toluene (B28343) in a flow reactor, the conversion rate was observed to increase significantly with higher flow rates, while the effects of temperature and molar ratios were comparatively smaller. researchgate.net Precise control over these parameters, often managed by sophisticated software, allows for the fine-tuning of the reaction to maximize yield and purity while ensuring safety. acs.org A heat transfer assessment can also be conducted to understand the effects of residence time and the inner diameter of the reactor on temperature distribution and substrate conversion. researchgate.net

| Parameter | Effect on Reaction | Reference |

|---|---|---|

| Flow Rates | Increased flow rates can lead to higher conversion. | researchgate.net |

| Temperature | Precise control is crucial for safety and minimizing byproducts. | researchgate.net |

| Molar Ratios | Optimizing the ratio of nitrating agent to substrate impacts yield. | researchgate.net |

| Residence Time | Affects conversion and temperature distribution within the reactor. | researchgate.net |

Comparative Analysis of Flow vs. Batch Reactor Performance

The manufacturing of this compound and related compounds has benefited significantly from the shift towards continuous flow chemistry, which offers distinct advantages over traditional batch processing. researchgate.netasynt.com Batch reactors, which involve loading reactants in a fixed vessel and running the reaction to completion, are valued for their versatility and are often more straightforward and cheaper for small-scale or trial runs. asynt.com However, they can be limited by challenges in heat and mass transfer, which can affect reaction selectivity and yield. researchgate.net

Continuous flow reactors, such as millireactors or plug flow reactors (PFRs), circulate reactants through a system of tubes or channels. researchgate.netsyrris.com This configuration provides a vastly superior surface-area-to-volume ratio, enabling almost instantaneous heating or cooling and precise temperature control. aragen.comkilolabs.com For the nitration of 3-fluorobenzotrifluoride to produce this compound (also known as 5-fluoro-2-nitrobenzotrifluoride), this enhanced control is critical. researchgate.net

Research demonstrates that a continuous-flow millireactor system can achieve better control over impurities and higher process efficiency compared to a batch reactor for this specific nitration. researchgate.net The improved mass and heat transfer rates in the flow reactor are key to this performance enhancement. researchgate.net For instance, under optimized conditions in a flow reactor—using a molar ratio of nitric acid to 3-fluorobenzotrifluoride to sulfuric acid of 3.77:1:0.82—a yield of 96.4% can be achieved in a remarkably short residence time of 10 seconds. researchgate.net This efficiency highlights the potential for continuous-flow strategies in the commercial manufacturing of fine chemicals. researchgate.net

General advantages of flow chemistry that apply to this synthesis include enhanced safety due to the small volume of reactants at any given time, faster reactions, and more rapid process optimization. aragen.comkilolabs.com The automation capabilities of flow systems allow for quick variation of parameters like temperature, flow rate, and reagent ratios to fine-tune reaction conditions. aragen.com

Interactive Data Table: Reactor Performance Comparison

| Feature | Batch Reactor | Flow Reactor |

|---|---|---|

| Process Type | Cyclical processing of discrete batches asynt.com | Continuous processing of reactant streams aragen.com |

| Heat & Mass Transfer | Less efficient, potential for hotspots researchgate.net | Highly efficient, superior temperature control researchgate.netaragen.com |

| Impurity Control | Can be challenging researchgate.net | Better control over impurities researchgate.net |

| Process Efficiency | Lower for certain reactions researchgate.net | Higher process efficiency and shorter reaction times researchgate.net |

| Safety | Higher inventory of hazardous materials kilolabs.com | Smaller reactant volume, enhanced safety aragen.comkilolabs.com |

| Scalability | Can be complex | More straightforward linear scale-up syrris.com |

| Example Yield | Lower selectivity observed researchgate.net | 96.4% for 5-fluoro-2-nitrobenzotrifluoride synthesis researchgate.net |

Catalytic Methodologies for Selective Functionalization

The selective functionalization of the this compound scaffold is dictated by the electronic properties of its substituents. The trifluoromethyl (-CF3) and nitro (-NO2) groups are strong electron-withdrawing groups, while the fluorine (-F) atom is an electron-donating group. These groups direct the position of subsequent electrophilic or nucleophilic attacks on the benzene ring, inherently providing a degree of selectivity.

While specific literature on the catalytic functionalization of the final this compound product is sparse, general principles of catalysis in related systems offer insight. For instance, the presence of a strong electron-withdrawing nitro group can significantly facilitate nucleophilic aromatic substitution, making the replacement of other leaving groups on the ring faster and more efficient. nih.gov This suggests that functional groups could be introduced by displacing the fluorine atom or by modifying the nitro group.

In broader contexts, catalytic systems are designed to achieve high selectivity. For example, zeolite catalysts have demonstrated high selectivity in the nitration of toluene, favoring the formation of specific isomers. researchgate.net Similarly, ionic liquids have been employed as both the catalyst and solvent for the clean nitration of p-chlorobenzotrifluoride, demonstrating a method that can improve selectivity and simplify product work-up. google.com While this applies to a precursor, the principle of using novel catalytic media to control regioselectivity is relevant.

Advanced catalytic strategies, such as those using mechanically-interlocked catalysts like rotaxanes, have been developed to achieve selective monofunctionalization of molecules with multiple, equally reactive sites. nih.gov Although not yet applied to this compound, these innovative methods showcase the potential for future catalytic systems to precisely modify complex aromatic scaffolds.

Synthesis of Key Precursors and Analogues of this compound

The synthesis of this compound and its analogues relies on the availability of strategically halogenated and nitrated benzotrifluoride intermediates.

Preparation of Chloro- and Bromo-nitrobenzotrifluoride Intermediates

The synthesis of chloro- and bromo-substituted nitrobenzotrifluorides serves as a crucial step for creating a diverse range of chemical intermediates. These halogenated analogues are valuable in their own right and as precursors for further chemical transformations.

One documented method for producing 2-Bromo-5-nitrobenzotrifluoride (B1266209) involves the direct nitration of 2-Bromobenzotrifluoride. chemicalbook.com In this process, a mixture of concentrated sulfuric acid and fuming nitric acid is used to nitrate (B79036) the starting material at 50-60°C. This approach yields the desired product at a high purity (95%) and yield (92%). chemicalbook.com An alternative route starts with 2-chloro-5-nitrobenzotrifluoride, which undergoes an aminolysis reaction, followed by a low-temperature bromination to furnish 2-bromo-5-nitrobenzotrifluoride with a purity exceeding 99.5%. google.com

For the synthesis of 3-Chloro-5-nitrobenzotrifluoride , a multi-step process can be employed starting from 4-amino-3-chloro-5-nitro-benzotrifluoride. chemicalbook.com This involves a deamination reaction using sodium nitrite (B80452) in the presence of sulfuric acid and ethanol. chemicalbook.com

The preparation of 4-bromo-2-nitrobenzotrifluoride can be achieved via a four-step sequence starting from m-chlorobenzotrifluoride, involving nitration, ammoniation, bromination, and finally deamination. google.com The replacement of nitro groups with chlorine is also a documented strategy. For example, 4-chloro-3,5-dinitrobenzotrifluoride (B147460) can be converted to 3,4-dichloro-5-nitrobenzotrifluoride by treatment with molecular chlorine in the presence of a catalyst system comprising a metal salt (ferric chloride) and a sulfur compound (sulphur monochloride) at elevated temperatures (180-200°C). epo.orggoogleapis.comgoogle.com

Interactive Data Table: Synthesis of Halogenated Nitrobenzotrifluorides

| Target Compound | Starting Material(s) | Key Reagents | Reported Yield |

|---|---|---|---|

| 2-Bromo-5-nitrobenzotrifluoride | 2-Bromobenzotrifluoride | Conc. H₂SO₄, Fuming HNO₃ | 92% chemicalbook.com |

| 2-Bromo-5-nitrobenzotrifluoride | 2-Chloro-5-nitrobenzotrifluoride | Ammonia, Sodium Nitrite, HBr, CuBr | >99.5% purity google.com |

| 3-Chloro-5-nitrobenzotrifluoride | 4-Amino-3-chloro-5-nitro-benzotrifluoride | H₂SO₄, Ethanol, NaNO₂ | Not specified chemicalbook.com |

| 3,4-Dichloro-5-nitrobenzotrifluoride | 4-Chloro-3,5-dinitrobenzotrifluoride | Cl₂, Ferric Chloride, Sulphur Monochloride | Not specified epo.orggoogleapis.com |

Derivatization from Related Benzotrifluoride Scaffolds

The primary industrial route to this compound involves the direct derivatization of a simpler benzotrifluoride scaffold. The most common method is the nitration of 3-fluorobenzotrifluoride . researchgate.net This reaction uses a nitrating agent, typically a mixed acid of nitric acid and sulfuric acid, to introduce the nitro group onto the benzene ring, yielding the final product. researchgate.net

Similarly, other key intermediates are synthesized by building upon basic benzotrifluoride structures. The synthesis of 4-chloro-3-nitrobenzotrifluoride , an important intermediate, often starts with p-chlorobenzotrifluoride. google.com This precursor is then nitrated, traditionally with mixed acids, to yield the desired product. google.com Innovations in this area include the use of ionic liquids as catalysts to create a cleaner, more efficient process. google.com

The general strategy often involves a two-step process: halogenation of benzotrifluoride followed by nitration. For example, benzotrifluoride can be chlorinated to form 4-chlorobenzotrifluoride, which is then nitrated to produce various nitro-isomers. epo.orggoogle.com This modular approach allows for the synthesis of a wide array of substituted benzotrifluorides essential for the chemical and pharmaceutical industries.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 Nitrobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Pathways of 2-Fluoro-5-nitrobenzotrifluoride

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for this compound, a compound well-suited for such transformations due to its electronic properties. chemimpex.com The reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. youtube.com This process proceeds through a two-step mechanism: the initial attack of the nucleophile forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

Influence of Fluoro and Nitro Groups on SNAr Reactivity

The susceptibility of an aromatic ring to nucleophilic attack is profoundly influenced by the substituents present on the ring. For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). youtube.com In this compound, both the nitro (NO₂) group and the trifluoromethyl (CF₃) group serve as powerful EWGs.

Nitro Group (NO₂): The nitro group is one of the most effective activating groups for SNAr reactions. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack by withdrawing electron density through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density makes the ring carbons more electrophilic and, crucially, stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the nitro group is positioned ortho or para to the site of nucleophilic attack. youtube.com

Trifluoromethyl Group (CF₃): The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, exerting a strong inductive effect (-I). mdpi.com This effect enhances the electrophilicity of the ring carbons, making the molecule more susceptible to nucleophilic attack.

Fluoro Group (F): The fluorine atom serves as the leaving group in these reactions. Among the halogens, fluorine is often the best leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom to which it is attached (the C-2 position) highly electron-deficient and thus the most susceptible site for nucleophilic attack. doubtnut.com

The combined electronic effects of the nitro and trifluoromethyl groups make the aromatic ring of this compound significantly electron-deficient and highly activated for nucleophilic aromatic substitution at the fluorine-bearing carbon.

Site Selectivity in Nucleophilic Displacements

In this compound, the site of nucleophilic attack is highly selective. The substitution overwhelmingly occurs at the C-2 position, leading to the displacement of the fluoro group. This regioselectivity is dictated by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex.

When a nucleophile attacks the C-2 position, the resulting negative charge in the intermediate can be delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the para-positioned nitro group and is stabilized by the ortho-positioned trifluoromethyl group. This extensive delocalization provides significant stabilization for the transition state, lowering the activation energy for this pathway. Attack at other positions would not allow for this degree of stabilization by both the nitro and trifluoromethyl groups, making those pathways energetically unfavorable. Phenyl groups that are substituted with at least one fluorine atom and one or more electron-withdrawing groups are known to undergo SNAr reactions with various nucleophiles. researchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Attacked Position | Key Stabilizing Groups | Relative Stability of Intermediate | Outcome |

|---|---|---|---|

| C-2 (ipso-to-F) | NO₂ (para), CF₃ (ortho) | High | Favored pathway |

| C-4 (ipso-to-H) | CF₃ (meta), NO₂ (ortho) | Moderate | Disfavored |

Sequential Displacement Reactions

While the primary reaction is the displacement of the fluorine atom, the possibility of sequential or secondary displacement reactions exists, typically under more forcing conditions. After the initial SNAr reaction replaces the fluorine with a nucleophile, the resulting product, a 2-substituted-5-nitrobenzotrifluoride, is generally less reactive towards further nucleophilic substitution than the starting material.

However, the nitro group itself can act as a leaving group in SNAr reactions, a process known as denitration. epa.gov This typically requires harsh reaction conditions and highly reactive nucleophiles. A sequential displacement could therefore involve:

First Displacement: Replacement of the fluoro group at the C-2 position under standard SNAr conditions.

Second Displacement: Replacement of the nitro group at the C-5 position under more vigorous conditions (e.g., higher temperatures, stronger nucleophiles).

The feasibility of such a sequential process depends heavily on the nature of the nucleophile and the stability of the newly introduced group at the C-2 position. Studies on related compounds like pentafluoropyridine have shown that site-selectivity and the extent of substitution can be controlled by modulating reaction conditions and the molar ratio of reactants. rsc.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is exceptionally challenging. The reaction involves the attack of an electrophile on the electron-rich π-system of the benzene ring. masterorganicchemistry.com However, the ring in this molecule is severely deactivated by the presence of three electron-withdrawing substituents.

Directing Effects of Trifluoromethyl, Fluoro, and Nitro Substituents

The regiochemical outcome of an EAS reaction is determined by the directing effects of the substituents already present on the ring. These effects are a combination of inductive and resonance properties. wikipedia.org

Trifluoromethyl Group (-CF₃): This group is strongly deactivating and a powerful meta-director. It withdraws electron density purely through its strong negative inductive effect (-I), destabilizing the positively charged intermediate (arenium ion) that would be formed during ortho or para attack. libretexts.org

Nitro Group (-NO₂): This is also a strongly deactivating group and a meta-director. It deactivates the ring through both a powerful inductive effect (-I) and a resonance effect (-M). Resonance structures show that the ortho and para positions are particularly electron-deficient. wikipedia.orglibretexts.org

Fluoro Group (-F): Halogens like fluorine are in a unique class. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho, para-directors because their lone pairs can donate electron density through a positive resonance effect (+M), which helps stabilize the arenium ion intermediate in ortho and para attacks. wikipedia.orglibretexts.org

Combined Directing Effects: In this compound, these directing effects are additive. The ring is extremely electron-poor. The two most powerful deactivating groups, -NO₂ and -CF₃, both direct incoming electrophiles to the positions meta to themselves. The -F group directs ortho and para.

The -CF₃ group at C-1 directs to C-3.

The -NO₂ group at C-5 directs to C-3.

The -F group at C-2 directs to C-4 and C-6.

Given the overwhelming deactivating and meta-directing influence of the -CF₃ and -NO₂ groups, any potential electrophilic attack would most likely be directed to the C-3 position , which is meta to both of these powerful groups. The ortho, para-directing effect of the fluorine is significantly outweighed by the deactivating forces of the other two substituents.

Regioselectivity and Yield Optimization in Electrophilic Processes

Due to the severe deactivation of the aromatic ring, achieving electrophilic substitution on this compound is difficult and requires aggressive reaction conditions, such as the use of fuming nitric and sulfuric acids for nitration. libretexts.org

Regioselectivity: As determined by the combined directing effects, the major product, if any, would be from substitution at the C-3 position. However, the extreme deactivation means that selectivity may be poor, and side reactions or decomposition are likely. The presence of multiple deactivating groups has a low impact on the ultimate regioselectivity but drastically de-accelerates the reaction rate compared to benzene. rsc.org

Yield Optimization: Obtaining a reasonable yield is a significant challenge. Optimization strategies would focus on maximizing the reactivity of the electrophile. This could involve:

Using superacidic media to generate a highly potent electrophile.

Employing high temperatures, although this increases the risk of decomposition and side-product formation.

Using a large excess of the electrophilic reagent.

Even with these measures, the yields for electrophilic aromatic substitution on this compound are expected to be very low. The molecule's primary utility lies in its reactivity towards nucleophiles rather than electrophiles.

Reduction Chemistry of the Nitro Group in this compound

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, providing a gateway to a wide array of further chemical modifications. This reduction is a fundamental step in the synthesis of various important intermediates for pharmaceuticals and agrochemicals.

Conversion to Amino Derivatives

The conversion of the nitro group in this compound and its isomers to the corresponding amino derivative, such as 4-fluoro-3-(trifluoromethyl)aniline, is a well-established and crucial transformation. This reaction opens up pathways for the synthesis of more complex molecules by introducing a nucleophilic amino group. The resulting amino derivatives are valuable precursors for a variety of bioactive compounds acs.org.

The reduction of related substituted nitrobenzotrifluorides is commonly achieved through catalytic hydrogenation. For instance, 5-fluoro-2-nitrobenzotrifluoride (B123530) can be effectively reduced to 5-fluoro-2-aminobenzotrifluoride using catalysts like Raney nickel or palladium on carbon (Pd/C) google.com. Another method involves using iron filings in an ammonium chloride solution to achieve the reduction of a similar nitro compound core.ac.uk. These methods are generally high-yielding and produce products of high purity google.com.

Controlled Reduction Strategies and Reaction Conditions

Control over reaction conditions is critical to ensure efficient and selective reduction of the nitro group without affecting other functional groups on the aromatic ring, such as the fluorine atom or the trifluoromethyl group.

Catalytic Hydrogenation: A common and scalable method is catalytic hydrogenation. The reaction typically involves dissolving the nitro compound in a suitable solvent like ethanol and reacting it with hydrogen gas under pressure in the presence of a metal catalyst. Raney nickel is often preferred over Pd/C for substrates where dehalogenation could be a competing side reaction google.comcommonorganicchemistry.com.

Table 1: Conditions for Catalytic Hydrogenation of 5-Fluoro-2-nitrobenzotrifluoride

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Raney Nickel or 5% Pd/C | google.com |

| Solvent | Ethanol | google.com |

| Temperature | 30-35°C | google.com |

| Pressure | 0.5 MPa (Hydrogen) | google.com |

| Reaction Time | ~1 hour | google.com |

| Yield | 82.0% (Raney Ni), 84.9% (Pd/C) | google.com |

| Purity | >98% | google.com |

Electrochemical Reduction: An alternative, modern approach is electrochemical reduction. This method avoids the use of high-pressure hydrogen and expensive metal catalysts. The reduction of 3-nitrobenzotrifluoride derivatives has been successfully demonstrated in divided electrochemical cells. The process forms the corresponding 3-trifluoromethylanilinium bisulfate, which often precipitates from the reaction mixture, simplifying downstream processing acs.org. The choice of cathode material is crucial, with lead and leaded bronze showing high yields acs.org.

Table 2: Optimized Conditions for Electrochemical Reduction of 3-Nitrobenzotrifluoride

| Parameter | Condition | Reference |

|---|---|---|

| Cell Type | Divided Batch-Type Cell | acs.org |

| Cathode | Leaded Bronze (CuSn7Pb15) or Lead | acs.org |

| Anode | Boron-Doped Diamond (BDD) | acs.org |

| Solvent | 1:1 H₂O/Methanol | acs.org |

| Electrolyte | 2 M H₂SO₄(aq) | acs.org |

| Current Density | 30 mA cm⁻² | acs.org |

Other Significant Reaction Types and Transformations

Beyond the reduction of the nitro group, the structural features of this compound and its derivatives allow for a range of other important chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with Brominated Analogues)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures which are common in pharmaceuticals and materials science tcichemicals.comresearchgate.net. While this compound itself is not typically used directly in Suzuki-Miyaura reactions, it serves as a key starting material for producing analogues suitable for such couplings.

The process involves a multi-step synthesis:

Reduction: The nitro group of a starting material like 5-fluoro-2-nitrobenzotrifluoride is reduced to an amine, yielding 5-fluoro-2-aminobenzotrifluoride google.com.

Diazotization and Bromination: The resulting amine is converted into a diazonium salt, which is then subjected to a Sandmeyer-type reaction with a bromine source (e.g., cuprous bromide and hydrobromic acid) to produce the brominated analogue, 2-bromo-5-fluorobenzotrifluoride google.com.

Suzuki-Miyaura Coupling: This brominated analogue can then be coupled with various aryl boronic acids or their esters in the presence of a palladium catalyst and a base to form fluorinated biphenyl derivatives google.commdpi.com. The reactivity of the aryl halide in this reaction typically follows the trend I > Br > OTf >> Cl tcichemicals.com.

This synthetic route allows for the strategic installation of diverse aryl groups onto the benzotrifluoride (B45747) core, demonstrating the utility of the initial nitro compound as a versatile building block mdpi.comnih.gov.

Cyclization Reactions utilizing this compound as a Building Block

The specific arrangement of the fluoro, nitro, and trifluoromethyl groups on the benzene ring makes this compound and related structures valuable precursors in the synthesis of heterocyclic compounds. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution of the fluorine atom, which is a key step in many cyclization reactions.

For example, a related compound, 2-fluoro-5-nitrobenzaldehyde, undergoes cyclocondensation with amidines in the presence of potassium carbonate researchgate.net. In this reaction, the amidine acts as a C,N-dinucleophile. The reaction proceeds via an initial nucleophilic attack on the aldehyde group, followed by an intramolecular nucleophilic aromatic substitution where the amidine nitrogen displaces the activated fluorine atom to form quinazoline derivatives researchgate.net. This highlights how the 2-fluoro-5-nitro substitution pattern can be exploited to construct fused heterocyclic systems.

Furthermore, the development of fluorination-initiated asymmetric cyclization reactions has enabled the stereoselective synthesis of fluorine-containing dihydroquinazolones and benzooxazinones, which are important scaffolds in medicinal chemistry semanticscholar.org. These advanced methods underscore the role of fluorinated nitroaromatics as key components in constructing complex, drug-like molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-Fluoro-5-nitrobenzotrifluoride, providing unambiguous evidence for the connectivity and spatial relationship of atoms within the molecule. By analyzing the spectra from ¹H, ¹⁹F, and ¹³C nuclei, a complete structural picture can be assembled.

¹H NMR for Aromatic Proton Coupling and Chemical Shifts

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals signals corresponding to the three protons on the aromatic ring. Due to the strong electron-withdrawing effects of the nitro (NO₂) and trifluoromethyl (CF₃) groups, these proton signals are expected to appear in the downfield region of the spectrum, generally between 7.5 and 8.5 ppm.

The substitution pattern on the benzene (B151609) ring dictates a complex splitting pattern for these protons. Each proton signal appears as a multiplet due to spin-spin coupling with its neighboring protons and the fluorine atom at the C-2 position.

The proton at C-6 is typically a doublet of doublets, split by the adjacent proton at C-4 and the fluorine atom at C-2.

The proton at C-4 is also a doublet of doublets, influenced by the protons at C-3 and C-6.

The proton at C-3 exhibits the most complex splitting, appearing as a doublet of doublet of doublets, as it is coupled to the protons at C-4 and C-6, as well as the fluorine atom.

The specific chemical shifts and coupling constants (J values) are critical for definitive assignment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predictive and may vary based on solvent and experimental conditions.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.2 | ddd | J(H3-H4), J(H3-F2), J(H3-H6) |

| H-4 | 8.2 - 8.5 | dd | J(H4-H3), J(H4-H6) |

| H-6 | 7.5 - 7.9 | dd | J(H6-H4), J(H6-F2) |

¹⁹F NMR for Characterization of Fluorine Environments

With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds like this compound. nih.gov The spectrum displays two distinct signals, corresponding to the two different fluorine environments in the molecule: the single fluorine atom attached to the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group. synquestlabs.comossila.com

The chemical shifts in ¹⁹F NMR are reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). sigmaaldrich.com

Trifluoromethyl (CF₃) group: This signal typically appears as a singlet in the range of -60 to -65 ppm. The three fluorine atoms are equivalent and primarily couple with the nearby aromatic proton, but this coupling is often small and may not be resolved, resulting in a sharp singlet.

Aromatic Fluorine (C-F): The signal for the fluorine atom bonded to the benzene ring is found further upfield, generally in the range of -110 to -120 ppm. This signal will appear as a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6).

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound Data is predictive and may vary based on solvent and experimental conditions.

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity |

| -CF₃ | -60 to -65 | s |

| Ar-F | -110 to -120 | m |

¹³C NMR for Carbon Skeleton Analysis

Aromatic Carbons: The six aromatic carbons appear in the typical range of 110-150 ppm. The carbons directly bonded to fluorine (C-2), the nitro group (C-5), and the trifluoromethyl group (C-1) show distinct chemical shifts and C-F coupling patterns. The C-2 signal will appear as a doublet with a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- or three-bond C-F couplings.

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group is significantly affected by the three attached fluorine atoms. Its signal appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF) and is typically found in the 120-130 ppm region.

Mass Spectrometry (MS) for Molecular Ion Verification and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and probing the structural integrity of this compound. The NIST WebBook confirms the availability of an electron ionization mass spectrum for this compound. matrix-fine-chemicals.com The molecular weight of the compound is 209.10 g/mol . sigmaaldrich.com

High-Resolution ESI-MS and EI-MS Techniques

High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), provides highly accurate mass measurements. This accuracy allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, distinguishing it from other ions with the same nominal mass.

Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. researchgate.netmiamioh.edu The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak (M⁺•) for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 209.

Electrospray Ionization (ESI): This is a softer ionization method that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]⁺ or other adducts. It is particularly useful for confirming the molecular weight of the parent compound.

Interpretation of Fragmentation Patterns for Structural Confirmation

The fragmentation pattern observed in the EI mass spectrum provides valuable structural information. The breakdown of the molecular ion occurs at the weakest bonds and results in the formation of stable neutral molecules and fragment ions. miamioh.edu For this compound, characteristic fragmentation pathways would include:

Loss of a Nitro Group: Cleavage of the C-NO₂ bond would result in the loss of a neutral NO₂ radical (mass 46), leading to a significant fragment ion at m/z 163.

Loss of a Trifluoromethyl Group: The loss of a CF₃ radical (mass 69) is another common fragmentation pathway for benzotrifluorides, which would produce a fragment ion at m/z 140.

Loss of Carbon Monoxide: Subsequent fragmentation of aryl ions can involve the loss of CO (mass 28), leading to further peaks in the lower mass region of the spectrum.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. The most abundant fragment ion in the spectrum is designated as the base peak.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Predicted Lost Fragment | Identity of Observed Ion |

| 209 | - | [C₇H₃F₄NO₂]⁺• (Molecular Ion) |

| 163 | •NO₂ | [C₇H₃F₄]⁺ |

| 140 | •CF₃ | [C₆H₃FNO₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for providing a detailed analysis of the molecular vibrations of a compound. These techniques are foundational in the structural elucidation of molecules like this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

For this compound, the IR spectrum reveals key absorptions that confirm the presence of its characteristic functional groups. The National Institute of Standards and Technology (NIST) has provided reference IR spectral data for this compound. chemicalbook.com The major vibrational bands are associated with the nitro (-NO₂), trifluoromethyl (-CF₃), and fluoro (-F) groups, as well as the benzene ring.

The strong asymmetric and symmetric stretching vibrations of the nitro group are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The carbon-fluorine (C-F) stretching vibrations of the trifluoromethyl group are expected to produce very strong and characteristic bands in the 1350-1120 cm⁻¹ region. The C-F stretch from the fluorine atom directly attached to the aromatic ring also gives rise to a strong absorption, typically in the 1250-1020 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1600-1400 cm⁻¹ region.

Interactive Data Table: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Transmittance (%) | Vibrational Assignment (Tentative) |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 1620 - 1580 | Medium | Aromatic C=C Stretch |

| 1530 | Strong | Asymmetric NO₂ Stretch |

| 1450 | Medium | Aromatic C=C Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 1320 - 1100 | Very Strong | C-F Stretch (CF₃ group) |

| 1250 - 1150 | Strong | C-F Stretch (Aryl-F) |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: The exact peak positions and intensities can be influenced by the sample phase (e.g., liquid, solid, or gas) and the specific instrument used for analysis. The assignments are based on typical ranges for these functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. The resulting energy shifts in the scattered light provide information about the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

A complete vibrational analysis of this compound would benefit from both IR and Raman data. Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the benzene ring and the symmetric stretches of the nitro and trifluoromethyl groups. However, despite the acknowledged availability of Raman spectra for this compound from some commercial suppliers, specific, publicly accessible research data detailing the Raman shifts and their assignments for this compound could not be located in the conducted searches.

Advanced Spectroscopic Techniques for Solid-State Characterization

For compounds that exist as solids at room temperature or can be crystallized, advanced spectroscopic and diffraction techniques can provide invaluable information about their three-dimensional structure, crystal packing, and polymorphism.

Solid-State Characterization

Techniques such as X-ray crystallography, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) are pivotal in solid-state characterization.

X-ray Crystallography: This is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the material.

Solid-State NMR (ssNMR): While solution-state NMR is a standard tool for molecular structure elucidation, ssNMR provides information about the local environment of specific nuclei (e.g., ¹³C, ¹⁹F, ¹⁵N) in the solid state. It can be used to study polymorphism, molecular conformation, and dynamics in the solid phase.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions like melting, crystallization, and glass transitions, which are important for characterizing the solid form of a compound.

Applicability to this compound

This compound is a liquid at room temperature. chemicalbook.comsigmaaldrich.com Therefore, solid-state characterization techniques would only be applicable if the compound is crystallized at low temperatures or if different solid polymorphs can be isolated.

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction or solid-state NMR of this compound. Consequently, detailed experimental data on its solid-state structure are not available in the public domain at the time of this writing. Should the compound be crystallized, these advanced techniques would be instrumental in providing a deeper understanding of its structural properties in the solid phase.

Computational Chemistry and Theoretical Studies on 2 Fluoro 5 Nitrobenzotrifluoride

Quantum Chemical Approaches for Molecular Properties

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic structure and properties of molecules. For 2-fluoro-5-nitrobenzotrifluoride, such studies would provide invaluable insights into its behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. A typical DFT study on this compound would involve geometry optimization to determine the most stable three-dimensional structure. This would yield precise data on bond lengths, bond angles, and dihedral angles.

For instance, a hypothetical DFT calculation could provide the optimized geometric parameters. These parameters could then be compared with experimental data, if available, to validate the computational model.

Hypothetical Optimized Geometric Parameters from a DFT Calculation

| Parameter | Predicted Value |

|---|---|

| C-C bond lengths (aromatic) | ~1.39 - 1.41 Å |

| C-F bond length | ~1.35 Å |

| C-N bond length | ~1.47 Å |

| N-O bond lengths | ~1.22 Å |

| C-CF3 bond length | ~1.50 Å |

| C-F bond lengths (CF3) | ~1.34 Å |

| Aromatic C-C-C angles | ~118° - 122° |

| F-C-C angle | ~119° |

Note: This table is illustrative and not based on published data.

Furthermore, DFT calculations could predict vibrational frequencies (infrared and Raman spectra), which are crucial for the characterization of the molecule.

Investigation of Electronic Properties and Molecular Orbitals

The electronic properties of this compound are central to its reactivity. A computational analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A molecular orbital analysis would also reveal the distribution of electron density. For this compound, it is expected that the HOMO would be localized primarily on the aromatic ring, while the LUMO would likely be centered on the nitro group and the trifluoromethyl group, given their strong electron-withdrawing nature.

Hypothetical Molecular Orbital Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -3.2 |

Note: This table is illustrative and not based on published data.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be employed to predict the most likely sites for electrophilic and nucleophilic attack by analyzing the molecular electrostatic potential (MEP) and Fukui functions. For this compound, the electron-withdrawing nitro and trifluoromethyl groups are expected to create regions of positive electrostatic potential on the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Conversely, the oxygen atoms of the nitro group would be sites of negative potential, attractive to electrophiles.

Furthermore, theoretical calculations can model the transition states and reaction energy profiles for various potential reactions, providing a detailed understanding of the reaction mechanisms and predicting the most favorable products.

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, considering its interactions with its environment (e.g., in a solvent). An MD simulation of this compound would provide insights into its conformational flexibility, particularly the rotation of the trifluoromethyl and nitro groups. It would also reveal how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different media. Such simulations could be particularly enlightening in a biological context, modeling how the molecule might interact with a protein binding site.

Theoretical Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of the benzene (B151609) ring in this compound are governed by the interplay of the electronic effects of its three substituents: the fluoro, nitro, and trifluoromethyl groups. All three are electron-withdrawing, but they differ in their inductive and resonance effects.

Fluoro group: Weakly deactivating, ortho-, para-directing due to a combination of a strong -I (inductive) effect and a weaker +M (mesomeric or resonance) effect.

Nitro group: Strongly deactivating, meta-directing due to strong -I and -M effects.

Trifluoromethyl group: Strongly deactivating, meta-directing due to a very strong -I effect.

A systematic theoretical study would involve calculating the activation energies for electrophilic and nucleophilic attack at each of the unsubstituted positions on the benzene ring. This would provide a quantitative measure of the directing effects of the substituent combination and predict the most likely products of substitution reactions. Such a study could also involve comparing the reactivity of this compound with its various isomers to further elucidate the nuanced effects of substituent positioning.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

While specific, in-depth Structure-Activity Relationship (SAR) studies focusing solely on this compound through computational modeling are not extensively documented in publicly available literature, the principles of SAR can be applied by examining related nitroaromatic and fluorinated compounds. nih.govnih.gov Computational models for similar molecules allow for the prediction of how the distinct structural features of this compound likely influence its chemical and biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique frequently used to correlate the chemical structure of compounds with their biological or toxicological effects. nih.govmdpi.com For nitroaromatic compounds, QSAR studies often reveal that their activity is significantly influenced by factors such as hydrophobicity, electronic effects of substituents, and molecular size. nih.govmdpi.com

The key structural components of this compound that are expected to govern its activity are the trifluoromethyl (-CF3) group, the nitro (-NO2) group, and the fluorine (-F) atom attached to the benzene ring.

Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule. In many biologically active molecules, the presence of a -CF3 group can enhance metabolic stability and membrane permeability, potentially leading to increased bioavailability and potency.

Nitro Group (-NO2): The nitro group is also strongly electron-withdrawing and is a common feature in many compounds with toxicological or pharmacological activity. mdpi.com The electronic properties of the nitro group can play a crucial role in the molecule's interaction with biological targets. Its presence often imparts electrophilic character to the aromatic ring, making it susceptible to nucleophilic attack, a mechanism relevant in some toxic pathways. researchgate.net

A hypothetical SAR study on a series of analogs of this compound might involve systematically modifying these key functional groups and calculating various molecular descriptors to correlate with a specific biological activity. These descriptors often include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. mdpi.com

Hydrophobic Descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which quantifies the molecule's lipophilicity.

Steric Descriptors: Which describe the size and shape of the molecule.

The following interactive table illustrates a hypothetical set of analogs and the anticipated impact of structural modifications on key molecular descriptors and, consequently, their potential biological activity. The "Predicted Activity" is a qualitative assessment based on general SAR principles for nitroaromatic compounds.

| Compound Name | Modification from this compound | Expected Change in logP | Expected Change in LUMO Energy | Predicted Relative Activity |

| This compound | - | Baseline | Baseline | Baseline |

| 5-Nitro-2-(trifluoromethyl)phenol | -F replaced with -OH | Decrease | Increase (less stable) | Potentially Lower |

| 2-Chloro-5-nitrobenzotrifluoride | -F replaced with -Cl | Increase | Minor Change | Potentially Similar or Higher |

| 2-Fluoro-5-aminobenzotrifluoride | -NO2 replaced with -NH2 | Decrease | Increase (less stable) | Significantly Different/Lower |

| 2-Fluoro-5-nitrobenzene | -CF3 replaced with -H | Decrease | Increase (less stable) | Potentially Lower |

Detailed Research Findings from Analogous Compounds:

QSAR studies on various nitroaromatic compounds have demonstrated that their toxicity is often correlated with their ability to be reduced, a process influenced by the electron-withdrawing nature of the substituents. nih.gov For instance, the toxicity of nitrobenzenes to various organisms has been successfully modeled using descriptors related to their electronic properties, such as the energy of the LUMO. A lower LUMO energy generally indicates a greater ease of accepting an electron, which can initiate the cascade of reductive activation often associated with the toxicity of nitroaromatics.

Computational studies on fluorinated aromatic compounds have highlighted the role of fluorine in modulating binding affinity to biological targets. rsc.org The strategic placement of fluorine atoms can lead to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with receptor sites.

Applications of 2 Fluoro 5 Nitrobenzotrifluoride in Complex Organic Synthesis

Role as a Versatile Building Block in Fluorinated Molecule Synthesis

2-Fluoro-5-nitrobenzotrifluoride serves as a crucial and versatile building block in the synthesis of complex fluorinated molecules. scientiaresearchlibrary.com The presence of the trifluoromethyl (CF3) group enhances both the reactivity and stability of the compound, while the fluorine and nitro groups provide specific sites for chemical modification. scientiaresearchlibrary.comgoogle.com This combination of features allows its use in producing a range of fluorinated organic compounds with specialized properties. scientiaresearchlibrary.com

The strategic placement of the fluorine atom makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common method for constructing more complex molecules. For instance, it is used as a key intermediate in the synthesis of other organic reagents, such as 2-bromo-5-fluorobenzotrifluoride, a compound employed in pharmaceutical development. rsc.org The synthesis pathway involves the nitration of m-fluorobenzotrifluoride to produce 5-fluoro-2-nitrobenzotrifluoride (B123530), which is then further transformed. google.comrsc.org This role as a foundational component underscores its importance to researchers and industry professionals for creating novel chemical structures. scientiaresearchlibrary.com

Intermediacy in Pharmaceutical and Agrochemical Synthesis

The compound is widely utilized as an intermediate in the production of both pharmaceuticals and agrochemicals. scientiaresearchlibrary.com Its structural motifs are incorporated into larger molecules to enhance their chemical and physical properties, which is a key strategy in the development of new active compounds. scientiaresearchlibrary.comgoogle.com

In the agrochemical sector, this compound is used in formulating effective pesticides and herbicides. scientiaresearchlibrary.com The inclusion of the trifluoromethyl group, a common feature in modern agrochemicals, is known to improve the efficacy and selectivity of the final product, allowing for more precise targeting of pests with minimized environmental impact. scientiaresearchlibrary.comsigmaaldrich.com

Table 1: Key Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Property | Value |

|---|---|

| CAS Number | 393-09-9 |

| Molecular Formula | C7H3F4NO2 |

| Molecular Weight | 209.10 g/mol |

| Appearance | Light yellow to yellow to orange clear liquid |

| Boiling Point | 198-199 °C |

| Melting Point | 23 °C |

| Density | 1.497 g/mL at 25 °C |

Data sourced from multiple references. scientiaresearchlibrary.comwikipedia.org

This compound functions as a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). scientiaresearchlibrary.com It is particularly noted for its role in the development of anti-inflammatory and anti-cancer drugs. scientiaresearchlibrary.com The unique electronic properties conferred by its fluorine and trifluoromethyl substituents make it a valuable starting material for creating lead compounds in drug discovery programs. scientiaresearchlibrary.comgoogle.com Lead compounds are molecules that show promising biological activity and serve as the basis for further optimization into marketable drugs. The ability to use this building block to create complex and novel molecules facilitates research into new therapeutic agents. scientiaresearchlibrary.com

The incorporation of fluorine into drug candidates can significantly improve their biological properties. Introducing fluorine atoms, as can be achieved using this compound, often leads to enhanced metabolic stability, increased lipophilicity, and better bioavailability. scientiaresearchlibrary.comgoogle.com

The trifluoromethyl group and fluorine atom can block sites on a molecule that would otherwise be vulnerable to metabolic degradation by enzymes in the body. This increased stability allows the drug to remain active for a longer period. Furthermore, fluorination can alter the electronic nature of a molecule, potentially improving its ability to bind to target receptors, thereby enhancing its therapeutic efficacy. scientiaresearchlibrary.com This strategy has been successfully applied in the development of antivirals and other therapeutic agents where metabolic stability and potent activity are critical.

Polymer Chemistry Applications

Beyond its use in small molecule synthesis, this compound is also valuable in the field of materials science, specifically in the formulation of advanced polymers with desirable performance characteristics. scientiaresearchlibrary.com The inclusion of fluorinated groups into polymer backbones can lead to materials with increased resistance to solvents, enhanced thermal stability, and improved dielectric properties. scientiaresearchlibrary.com

A notable application in polymer chemistry is the use of this compound as a monomer in the synthesis of specialty polymers. Research has demonstrated its use in creating a novel poly(phenylene oxide) containing pendent trifluoromethyl groups (CF3-PPO).

The polymerization process is carried out through a nucleophilic aromatic substitution (SNAr) reaction with a comonomer such as hydroquinone. This synthesis is performed in a sequential and selective manner, capitalizing on the different reactivities of the functional groups. The process relies on a preferential fluorine displacement reaction followed by a nitro displacement reaction to build the polymer chain. The resulting fluorinated poly(phenylene oxide) exhibits properties that are highly sought after for applications like copper clad laminates in electronics, including high thermal stability and low dielectric constant and loss.

Control of Polymer Properties through this compound Incorporation

The incorporation of fluorinated compounds into polymers is a well-established strategy for modifying material properties. While direct studies detailing the use of this compound in polymerization are not extensively documented in the provided research, the application of its structural isomer, 5-Fluoro-2-nitrobenzotrifluoride, provides significant insight. This isomer is recognized as a valuable component in the production of advanced polymers, where it contributes to enhanced chemical resistance and durability. chemimpex.com The unique properties conferred by the trifluoromethyl group (CF3) and fluorine atom are key to these improvements. chemimpex.com

The presence of the CF3 group is known to increase thermal stability and resistance to solvents. Therefore, incorporating this compound as a monomer or a functional additive into a polymer matrix is anticipated to bestow similar desirable characteristics. The strong carbon-fluorine bonds and the electron-withdrawing nature of the substituents can lead to polymers with lower surface energy, improved metabolic stability in biomedical applications, and greater resilience to chemical degradation. chemimpex.com

| Property | Enhancement Mechanism | Anticipated Outcome | Reference |

|---|---|---|---|

| Chemical Resistance | Strong C-F bonds and electron-withdrawing groups reduce reactivity with solvents and chemicals. | Increased durability and longevity in harsh chemical environments. | chemimpex.com |

| Thermal Stability | High bond energy of C-F bonds and the stability of the trifluoromethyl group. | Higher decomposition temperature; suitable for high-temperature applications. | chemimpex.com |

| Hydrophobicity | Low polarizability of the C-F bond leads to low surface energy. | Water-repellent surfaces, useful for coatings and membranes. | |

| Biological Stability | Fluorine atoms can shield the polymer backbone from metabolic degradation. | Improved biocompatibility and longer in-vivo lifespan for medical devices. | chemimpex.com |

Synthesis of Chemical Sensors and Probes

While this compound itself is a versatile building block, its close analogue, 2-Fluoro-5-nitrobenzoic acid, has been explicitly used in the synthesis of highly specific chemical sensors and fluorescent probes. ossila.comguidechem.com This application highlights the utility of the 2-fluoro-5-nitrophenyl scaffold in creating molecules for bioimaging and chemical detection. ossila.com

The typical synthetic strategy involves the esterification of 2-Fluoro-5-nitrobenzoic acid with a fluorescent dye molecule. ossila.com The resulting product is a probe that is initially non-fluorescent or weakly fluorescent. ossila.com The probe is "turned on" in the presence of a specific target analyte, such as a nucleophile like hydrazine (B178648) or endogenous hydrogen polysulfide. ossila.com The analyte triggers the hydrolysis of the ester bond, which releases the original, highly fluorescent dye, leading to a detectable signal that can be observed through fluorescence microscopy. ossila.com The reactivity of the scaffold is crucial for this sensing mechanism.

| Probe Precursor | Synthetic Method | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzoic acid | Esterification with a fluorescent dye (e.g., Nile red-based) | Endogenous hydrogen polysulfides (H₂Sₙ) | Analyte-induced ester hydrolysis releases the fluorophore. | ossila.com |

| 2-Fluoro-5-nitrobenzoic acid | Reaction with a dye to form a probe | Hydrazine (N₂H₄) | "Turn-on" fluorescence upon reaction with hydrazine. | ossila.comguidechem.com |

Precursor to Advanced Materials (e.g., Liquid Crystal Materials via Analogues)

Fluorinated compounds are integral to the development of advanced materials, particularly liquid crystals (LCs) used in modern display technologies. biointerfaceresearch.com The incorporation of fluorine atoms into the molecular structure of LCs allows for precise tuning of their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. biointerfaceresearch.com Specifically, the use of lateral fluoro-substituents has been shown to reduce transition temperatures and influence ferroelectric stability. biointerfaceresearch.com